molecular formula C8H7BrClN B2726887 2-Bromo-5-chloro-4-cyclopropylpyridine CAS No. 1934500-72-7

2-Bromo-5-chloro-4-cyclopropylpyridine

Cat. No.: B2726887
CAS No.: 1934500-72-7
M. Wt: 232.51
InChI Key: BAQYBXBSBUNXTF-UHFFFAOYSA-N
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Description

2-Bromo-5-chloro-4-cyclopropylpyridine is an organic compound belonging to the pyridine family. It is characterized by the presence of bromine, chlorine, and a cyclopropyl group attached to a pyridine ring. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chloro-4-cyclopropylpyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination and chlorination of 4-cyclopropylpyridine under controlled conditions. The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound involves large-scale halogenation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chloro-4-cyclopropylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.

Major Products:

  • Substituted pyridines with various functional groups.
  • Biaryl compounds formed through coupling reactions .

Scientific Research Applications

2-Bromo-5-chloro-4-cyclopropylpyridine is utilized in several scientific research areas:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: Used in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Employed in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-cyclopropylpyridine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

    2-Bromo-5-chloropyridine: Similar in structure but lacks the cyclopropyl group.

    5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Contains a pyrimidine ring instead of a pyridine ring

Uniqueness: 2-Bromo-5-chloro-4-cyclopropylpyridine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

2-bromo-5-chloro-4-cyclopropylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClN/c9-8-3-6(5-1-2-5)7(10)4-11-8/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQYBXBSBUNXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=C2Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934500-72-7
Record name 2-bromo-5-chloro-4-cyclopropylpyridine
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